molecular formula C15H28N2O2 B13018946 tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13018946
M. Wt: 268.39 g/mol
InChI Key: RHVPGXXRAZSFRE-PIJUOVFKSA-N
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Description

tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[45]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.

    Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.

Major Products Formed

Scientific Research Applications

tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its spirocyclic framework. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl (4R)-4-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-11-5-6-15(12(11)16)7-9-17(10-8-15)13(18)19-14(2,3)4/h11-12H,5-10,16H2,1-4H3/t11?,12-/m1/s1

InChI Key

RHVPGXXRAZSFRE-PIJUOVFKSA-N

Isomeric SMILES

CC1CCC2([C@@H]1N)CCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCC2(C1N)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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